molecular formula C10H12FNO B2559227 2-(4-Fluoro-3-methoxyphenyl)azetidine CAS No. 1270542-34-1

2-(4-Fluoro-3-methoxyphenyl)azetidine

Cat. No.: B2559227
CAS No.: 1270542-34-1
M. Wt: 181.21
InChI Key: GVFVZFJIWWPLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-methoxyphenyl)azetidine typically involves cyclization reactions. One common method is the cyclization of appropriate β-amino alcohols or β-amino acids under acidic or basic conditions . Another approach involves the nucleophilic substitution reactions where azetidine rings are formed by reacting suitable precursors with nucleophiles .

Industrial Production Methods: Industrial production of azetidines, including this compound, often employs large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-3-methoxyphenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)azetidine involves its interaction with various molecular targets. The fluoro and methoxy groups enhance its binding affinity to specific enzymes and receptors, influencing biological pathways. The azetidine ring’s strain also contributes to its reactivity, facilitating interactions with nucleophiles and electrophiles .

Comparison with Similar Compounds

  • 2-(3-Fluoro-4-methoxyphenyl)azetidine
  • 3-(4-Fluoro-3-methoxyphenyl)azetidine; trifluoroacetic acid

Comparison: Compared to its analogs, 2-(4-Fluoro-3-methoxyphenyl)azetidine exhibits unique reactivity due to the specific positioning of the fluoro and methoxy groups. This positioning affects its electronic properties and steric hindrance, making it more suitable for certain applications in synthesis and biological research .

Properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-13-10-6-7(2-3-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFVZFJIWWPLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CCN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.